molecular formula C14H27N3O3 B1381380 tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2081883-57-8

tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B1381380
CAS No.: 2081883-57-8
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-OUAUKWLOSA-N
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Description

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexyl ring, followed by the introduction of the amino and dimethylcarbamoyl groups. The tert-butyl group is often introduced in the final steps to protect the amino group during subsequent reactions.

    Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or cyclohexene.

    Amino Group Introduction: The amino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Dimethylcarbamoyl Group Addition: This step involves the reaction of the amino group with dimethylcarbamoyl chloride under basic conditions.

    Tert-Butyl Group Protection: The final step is the protection of the amino group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
  • tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Uniqueness

The unique stereochemistry of tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate distinguishes it from similar compounds. Its specific configuration can result in different biological activities and chemical reactivities, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 3
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

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